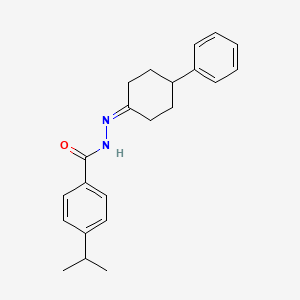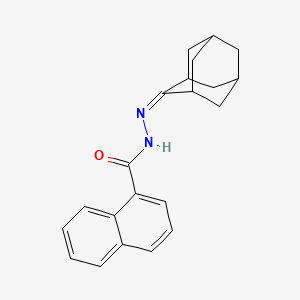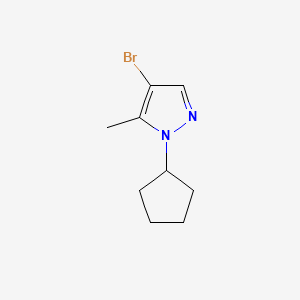![molecular formula C12H16ClN5 B12465348 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 7508-61-4](/img/structure/B12465348.png)
6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a chlorine atom, a cyclohexyl group, and a methyl group.
Méthodes De Préparation
The synthesis of 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorine atom: Chlorination reactions are employed to introduce the chlorine atom at the desired position.
Substitution with cyclohexyl and methyl groups: Nucleophilic substitution reactions are used to introduce the cyclohexyl and methyl groups.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparaison Avec Des Composés Similaires
6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but lacks the cyclohexyl and methyl substitutions.
6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxyphenyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific substitutions, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
7508-61-4 |
|---|---|
Formule moléculaire |
C12H16ClN5 |
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
6-chloro-N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H16ClN5/c1-18-11-9(7-14-18)10(16-12(13)17-11)15-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,16,17) |
Clé InChI |
IHYDUYLTJOPGCR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)
![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)


![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)

![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)
